Rubiadinprimeveroside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubiadinprimeveroside can be synthesized through the glycosylation of rubiadin with primeverose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions. The glycosylation reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) or using glycosyltransferase enzymes .

Industrial Production Methods

Industrial production of this compound involves the extraction of rubiadin from the roots of Rubia tinctorum, followed by glycosylation with primeverose. The extraction process includes solvent extraction, purification, and crystallization steps to obtain pure rubiadin. The glycosylation step is then performed on an industrial scale using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rubiadinprimeveroside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form rubiadin and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bond, releasing rubiadin and primeverose

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Hydrolysis: Hydrolysis is typically carried out using dilute acids or glycosidase enzymes

Major Products Formed

Oxidation: Rubiadin and other oxidized anthraquinone derivatives.

Reduction: Reduced forms of this compound.

Hydrolysis: Rubiadin and primeverose

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in the treatment of various cancers, inflammatory diseases, and oxidative stress-related conditions.

Industry: Used in the production of natural dyes and pigments .

Mechanism of Action

Rubiadinprimeveroside exerts its effects through various molecular targets and pathways:

Anticancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes .

Comparison with Similar Compounds

Rubiadinprimeveroside is unique among anthraquinone glycosides due to its specific glycosylation pattern. Similar compounds include:

Lucidinprimeveroside: Another anthraquinone glycoside with similar biological activities but different glycosylation.

Alizarinprimeveroside: Known for its use in natural dyes and pigments.

Rubiadin: The aglycone form of this compound, with similar but less potent biological activities .

This compound stands out due to its potent biological activities and diverse applications in various fields.

Biological Activity

Rubiadinprimeveroside, a compound derived from the roots of Rubia tinctorum (madder), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

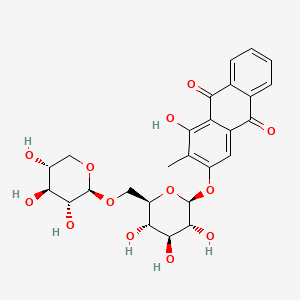

Chemical Structure and Properties

This compound belongs to the anthraquinone class of compounds, which are known for their various biological effects. The structural characteristics of anthraquinones contribute significantly to their reactivity and interaction with biological systems.

1. Anticancer Activity

This compound exhibits notable anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Research indicates that it can induce apoptosis and autophagy in cancer cells, primarily through the generation of reactive oxygen species (ROS) which trigger cellular stress responses.

- Case Study: In vitro studies demonstrated that this compound effectively reduced cell viability in ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) cell lines. The compound was shown to induce ROS production, leading to increased cellular senescence without significant cytotoxic effects on normal human dermal fibroblasts .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 15 | Induction of ROS, apoptosis |

| HCT116 | 20 | Autophagy activation |

| HCT116-Dox | 25 | Overcoming drug resistance via ROS |

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Mechanism: The compound enhances endogenous antioxidant defenses by upregulating key enzymes involved in the antioxidant response, thus protecting cells from oxidative damage .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing natural antimicrobial agents.

- Research Findings: In vitro assays revealed that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways through ROS generation, leading to mitochondrial dysfunction and caspase activation.

- Modulation of Signaling Pathways: It influences various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 phase in certain cancer cell lines, thereby inhibiting proliferation .

Safety and Toxicology

While this compound demonstrates significant biological activity, safety assessments are crucial for its therapeutic application. Preliminary studies suggest a favorable safety profile with low toxicity in normal cells at effective concentrations used against cancer cells .

Properties

CAS No. |

26388-47-6 |

|---|---|

Molecular Formula |

C26H28O13 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

1-hydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C26H28O13/c1-9-14(6-12-16(17(9)28)19(30)11-5-3-2-4-10(11)18(12)29)38-26-24(35)22(33)21(32)15(39-26)8-37-25-23(34)20(31)13(27)7-36-25/h2-6,13,15,20-28,31-35H,7-8H2,1H3/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |

InChI Key |

MICKPSHQKPCYJH-WFLOGZPDSA-N |

Isomeric SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.